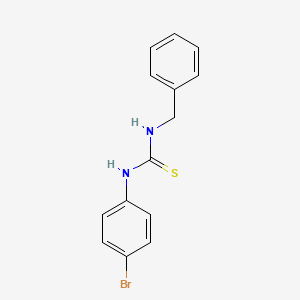

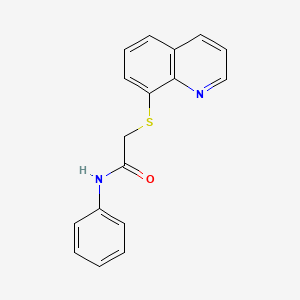

![molecular formula C16H17ClN4O2 B5577564 N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide" belongs to a class of organic compounds that involve quinoline and hydrazide groups. These compounds are significant in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related quinolinyl compounds involves condensation reactions, starting from hydroxyquinoline derivatives followed by treatments with various reagents like methyl chloroacetate and substituted phenyl iso/thioisocyanates to afford different derivatives, which are further transformed through intramolecular cyclizations and characterizations by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through methods like X-ray crystallography, demonstrating specific bonding patterns and molecular geometry. For instance, a compound with a similar scaffold was synthesized, and its structure was detailed via X-ray crystal diffraction analysis, presenting a monohydrate form with a one-dimensional infinite chain structure formed via hydrogen bonding (Li Jia-ming, 2009).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including cyclization with mercaptosuccinic acid and treatment with different aldehydes to yield diverse heterocyclic systems. Their reactions under different conditions with nucleophilic and non-nucleophilic bases have been studied, demonstrating transformations such as substitution and elimination followed by isomerization (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Research into N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide and similar compounds has focused on their synthesis, characterization, and potential applications in various fields. For example, Saeed et al. (2014) detailed the synthesis and characterization of new derivatives involving quinoline and various other moieties, emphasizing the role of these compounds in chemical research for potential applications in medicinal chemistry and materials science (Saeed, Abbas, Ibrar, & Bolte, 2014). Similarly, Bingul et al. (2016) explored the anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety, providing a basis for the development of new therapeutic agents (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of compounds related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide have been a significant area of interest. Ahmed et al. (2006) reported on the synthesis and antimicrobial activity of related compounds, demonstrating significant inhibition of bacterial and fungal growth, highlighting their potential as templates for developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006). On the cancer research front, Bingul et al. (2016) provided insights into the development of biologically active hydrazide compounds with potent anti-cancer properties, marking a significant step towards novel cancer therapies.

Optical and Material Applications

Compounds structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide have also been explored for their potential in optical and material science applications. Wu et al. (2018) developed a simple chemosensor based on a similar quinoline-containing hydrazone, showcasing its high selectivity and sensitivity toward Zn2+ ions in aqueous media, indicating its utility in environmental monitoring and bioimaging applications (Wu, Mao, Wang, Zhao, Xu, Xu, & Xue, 2018).

Eigenschaften

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-16-13(9-12-3-1-2-4-14(12)19-16)10-18-20-15(22)11-21-5-7-23-8-6-21/h1-4,9-10H,5-8,11H2,(H,20,22)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEBXOYGGJLSIC-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

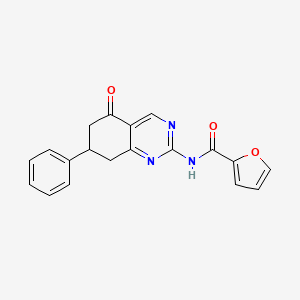

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

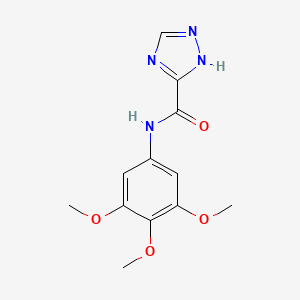

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

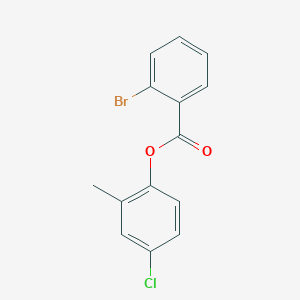

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)